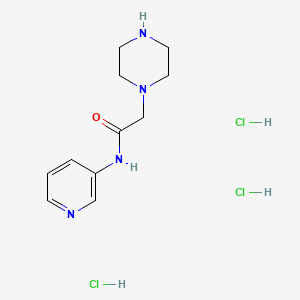
2-(Tributylstannyl)pyrazine
Overview
Description
2-(Tributylstannyl)pyrazine is a chemical compound with the molecular formula C16H30N2Sn . It has an average mass of 369.133 Da and a monoisotopic mass of 370.143097 Da .
Synthesis Analysis
The compound is used in the microwave-assisted synthesis of substituted pyranones by palladium-catalyzed cross-coupling of arylstannanes with pyranyl triflates .Molecular Structure Analysis
The linear formula of this compound is (C4H3N2)Sn[(CH2)3CH3]3 . It has a molecular weight of 369.13 .Physical and Chemical Properties Analysis
The boiling point of this compound is 380.1±45.0 °C at 760 mmHg . It has a vapour pressure of 0.0±0.8 mmHg at 25°C and an enthalpy of vaporization of 60.4±3.0 kJ/mol . The flash point is 183.6±28.7 °C .Scientific Research Applications
1. Industrial and Pharmaceutical Uses
2-Methyl pyrazine, a related compound to 2-(Tributylstannyl)pyrazine, has garnered attention for its applications in industrial and pharmaceutical fields. Research on its vapor–liquid equilibria and excess molar volumes at various temperatures has been conducted to understand its properties better (Park et al., 2001).
2. DNA Binding and Antimicrobial Properties
Pyrazine derivatives are known for their broad biological activity. For example, chlorohydrazinopyrazine has been studied for its physicochemical and cytotoxic properties and interactions with DNA, showing potential for clinical applications due to its non-toxic nature towards human dermal keratinocytes (Mech-Warda et al., 2022).
3. Role in Chemical Defense and Warning Signals
Pyrazines are associated with chemically defended insects and may function as warning odors. Studies have shown that certain animals can detect these compounds and react to them as alerting signals (Guilford et al., 1987).
4. Synthesis Methods
Research has been conducted on the synthesis of pyrazines, such as the development of an efficient route for trisubstituted pyrazines through a Rh-catalyzed reaction, expanding the possibilities for producing various pyrazine compounds (Ryu et al., 2015).
5. Antitumor Activities
Pyrazine derivatives have been investigated for their potential antitumor activities. For instance, the synthesis of novel steroidal pyrazines showed potent inhibition of human CYP17 enzyme and antagonism of androgen receptors, highlighting their potential in cancer treatment (Handratta et al., 2005).
6. Magnetic Properties in Chemistry
Pyrazines have been utilized in the study of magneto-structural correlations in dirhenium(iv) complexes, where the nature of exchange interactions between metal ions was explored, demonstrating the significance of pyrazines in understanding magnetic properties in chemical compounds (Pedersen et al., 2017).
Safety and Hazards
Mechanism of Action
Mode of Action
It is used in the microwave-assisted synthesis of substituted pyranones by palladium-catalyzed cross-coupling of arylstannanes with pyranyl triflates .
Biochemical Pathways
The compound’s role in the synthesis of substituted pyranones suggests it may influence pathways involving these molecules .
Result of Action
Its use in the synthesis of substituted pyranones suggests it may play a role in reactions involving these molecules .
Biochemical Analysis
Biochemical Properties
2-(Tributylstannyl)pyrazine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions . The compound’s interaction with palladium catalysts is crucial for its role in organic synthesis, enabling the formation of diverse chemical structures.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell function, including alterations in metabolic activity and gene expression patterns
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with palladium catalysts, leading to the formation of carbon-carbon bonds. The compound binds to the palladium catalyst, facilitating the transfer of electrons and enabling the cross-coupling reaction . This interaction is critical for the compound’s role in organic synthesis, allowing for the efficient formation of complex chemical structures.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is crucial for optimizing experimental conditions and ensuring reliable results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Identifying the optimal dosage is essential for maximizing the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s role in these pathways can influence metabolic flux and metabolite levels, affecting overall cellular metabolism
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function . Studying the transport and distribution of the compound is crucial for understanding its pharmacokinetics and optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can influence the compound’s activity and function, affecting its interactions with cellular components . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its use in biomedical research.
Properties
IUPAC Name |
tributyl(pyrazin-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N2.3C4H9.Sn/c1-2-6-4-3-5-1;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBXTKIWZAHFAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371983 | |
| Record name | 2-(Tributylstannyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205371-27-3 | |
| Record name | 2-(Tributylstannyl)pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205371-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Tributylstannyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(tributylstannyl)pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2,4-dinitro-6-(trifluoromethyl)phenyl]-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine](/img/structure/B1301781.png)






![N-[1-(4-propylphenyl)ethylidene]hydroxylamine](/img/structure/B1301792.png)


![1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine](/img/structure/B1301800.png)



